3-ethynyl-1,1,2,2-tetramethylcyclopropane

Übersicht

Beschreibung

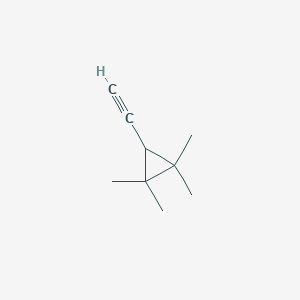

3-ethynyl-1,1,2,2-tetramethylcyclopropane is an organic compound with the molecular formula C9H14 and a molecular weight of 122.21 g/mol. This compound is part of the cyclopropane family, which is known for its unique three-membered ring structure. The presence of an ethynyl group and four methyl groups attached to the cyclopropane ring makes this compound particularly interesting for various chemical applications.

Vorbereitungsmethoden

The synthesis of 3-ethynyl-1,1,2,2-tetramethylcyclopropane typically involves the reaction of 1,1,2,2-tetramethylcyclopropane with acetylene under specific conditions . The reaction is usually carried out in the presence of a strong base, such as sodium amide, to facilitate the addition of the ethynyl group to the cyclopropane ring . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Analyse Chemischer Reaktionen

3-ethynyl-1,1,2,2-tetramethylcyclopropane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes.

Substitution: The ethynyl group can undergo nucleophilic substitution reactions with reagents such as sodium azide or sodium cyanide, leading to the formation of azides or nitriles.

Wissenschaftliche Forschungsanwendungen

3-ethynyl-1,1,2,2-tetramethylcyclopropane has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-ethynyl-1,1,2,2-tetramethylcyclopropane involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzyme activity, protein function, and cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

3-ethynyl-1,1,2,2-tetramethylcyclopropane can be compared with other similar compounds, such as:

1,1,2,2-tetramethylcyclopropane: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

3-ethynylcyclopropane: Lacks the four methyl groups, resulting in different steric and electronic properties.

1,1,2,2-tetramethylcyclopropane-3-carboxylic acid: Contains a carboxylic acid group instead of an ethynyl group, leading to different chemical reactivity and applications.

The unique combination of the ethynyl group and four methyl groups in this compound makes it a valuable compound for various scientific and industrial applications.

Biologische Aktivität

3-Ethynyl-1,1,2,2-tetramethylcyclopropane is an organic compound with the molecular formula C9H14 and a molecular weight of 122.21 g/mol. This compound belongs to the cyclopropane family and is characterized by its unique three-membered ring structure, which is modified by the presence of an ethynyl group and four methyl groups. Its distinctive structure makes it a subject of interest in various fields, particularly in biological research.

The compound's biological activity is largely attributed to its ability to interact with specific molecular targets and pathways within biological systems. The ethynyl group can participate in various chemical reactions that lead to the formation of reactive intermediates, which may modulate enzyme activity, protein function, and cellular signaling pathways.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation : This process can yield carboxylic acids or ketones when treated with oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction : Reduction reactions using hydrogen gas in the presence of a palladium catalyst can lead to the formation of alkanes.

- Substitution : The ethynyl group can engage in nucleophilic substitution reactions with reagents like sodium azide or sodium cyanide.

Biological Activity

Research indicates that this compound has potential biological activities that warrant further investigation. Preliminary studies suggest that it may exhibit:

- Antimicrobial Properties : There is ongoing research into its efficacy against various microbial strains.

- Anticancer Potential : The compound may influence cancer cell proliferation and apoptosis pathways.

Case Studies and Research Findings

Recent studies have explored the biological implications of this compound:

- Enzyme Interaction Studies : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, its interaction with cytochrome P450 enzymes has been documented, demonstrating its potential to affect drug metabolism and toxicity profiles .

- Cell Proliferation Assays : In vitro studies have indicated that varying concentrations of this compound can lead to significant changes in cell proliferation rates in cancer cell lines. These findings suggest a dose-dependent relationship where higher concentrations may induce greater antiproliferative effects .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1,1,2,2-Tetramethylcyclopropane | Lacks ethynyl group; less reactive | Minimal biological activity |

| 3-Ethynylcyclopropane | Contains one ethynyl group; different steric properties | Limited studies available |

| 1,1,2,2-Tetramethylcyclopropane-3-carboxylic acid | Contains a carboxylic acid group; altered reactivity | Different biological effects |

Eigenschaften

IUPAC Name |

3-ethynyl-1,1,2,2-tetramethylcyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14/c1-6-7-8(2,3)9(7,4)5/h1,7H,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULUTDAFUYSLBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C#C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20546415 | |

| Record name | 3-Ethynyl-1,1,2,2-tetramethylcyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103304-20-7 | |

| Record name | 3-Ethynyl-1,1,2,2-tetramethylcyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.